molecular formula C7H10N2O3 B1340738 ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate CAS No. 61453-48-3

ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1340738
CAS No.: 61453-48-3
M. Wt: 170.17 g/mol
InChI Key: NRCLMYRLGIMSIX-UHFFFAOYSA-N
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Description

Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an ethyl ester group at the 3-position and a hydroxymethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the hydroxymethyl group through a formylation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization and formylation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ethyl 5-(carboxymethyl)-1H-pyrazole-3-carboxylate.

    Reduction: Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-methanol.

    Substitution: Ethyl 5-(substituted methyl)-1H-pyrazole-3-carboxylate derivatives.

Scientific Research Applications

Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxymethyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate: Differing in the position of the ester group, which can affect its reactivity and biological activity.

    Mthis compound: Featuring a methyl ester group instead of an ethyl ester, which may influence its solubility and pharmacokinetic properties.

    Ethyl 5-(hydroxymethyl)-1H-imidazole-3-carboxylate: An imidazole analog with potentially different electronic and steric properties, leading to variations in its chemical behavior and applications.

This compound stands out due to its unique combination of functional groups and the versatility it offers in synthetic and research applications.

Biological Activity

Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a hydroxymethyl group and an ethyl ester functionality. This unique arrangement of functional groups contributes to its chemical reactivity and biological properties.

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions, while the pyrazole ring may participate in π-π stacking interactions with aromatic residues in proteins, modulating their activity.

Biological Activities

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. In a study involving carrageenan-induced paw edema in rats, several derivatives exhibited significant anti-inflammatory activity. For instance, derivatives with specific substitutions on the pyrazole scaffold showed improved efficacy compared to control groups .

Table 1: Anti-inflammatory Activity of Derivatives

CompoundInhibition (%)IC50 (µM)
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate75%12.5
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate70%15.0

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For example, one derivative showed an IC50 value ranging from 0.08 to 12.07 mM against various cancer cell lines .

Table 2: Anticancer Activity of Selected Derivatives

CompoundCell LineGrowth Inhibition (%)IC50 (µM)
Ethyl 5-(substituted phenyl)-1H-pyrazole-3-carboxylateHeLa54.2510
Ethyl 5-(trimethoxyphenyl)-1H-pyrazole-3-carboxylateHepG238.4420

Case Studies

Case Study 1: Synthesis and Evaluation

A series of novel derivatives were synthesized from this compound through reactions with various amines and phenols. The resulting compounds were evaluated for their anti-inflammatory and anticancer activities using standard assays, demonstrating the importance of structural modifications on biological efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound derivatives and their biological targets. These studies indicated that specific substitutions could enhance binding affinity to targets involved in inflammation and cancer progression, providing insights for future drug design .

Properties

IUPAC Name

ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h3,10H,2,4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCLMYRLGIMSIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480807
Record name Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61453-48-3
Record name Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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